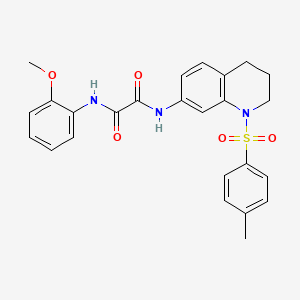![molecular formula C16H23F3N4O3S B2844970 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2034357-82-7](/img/structure/B2844970.png)
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperidine ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of N,N-dimethylpiperidine with 4-(trifluoromethyl)phenyl isocyanate to form the ureido intermediate. This intermediate is then reacted with a sulfonamide derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The sulfonamide group can form hydrogen bonds with target molecules, facilitating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-4-((3-(4-chlorophenyl)ureido)methyl)piperidine-1-sulfonamide
- N,N-dimethyl-4-((3-(4-methylphenyl)ureido)methyl)piperidine-1-sulfonamide
Uniqueness
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs with different substituents.
Propiedades
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N4O3S/c1-22(2)27(25,26)23-9-7-12(8-10-23)11-20-15(24)21-14-5-3-13(4-6-14)16(17,18)19/h3-6,12H,7-11H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLCHVHJCCOPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2844889.png)


![3-((5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2844894.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2844896.png)
![2-[(3-methoxyphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2844899.png)

![(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2844902.png)


![4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2844907.png)
sulfamoyl}benzoate](/img/structure/B2844910.png)
